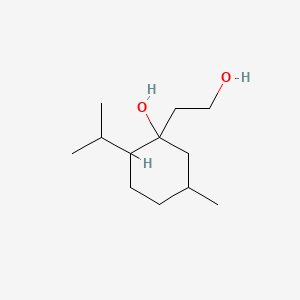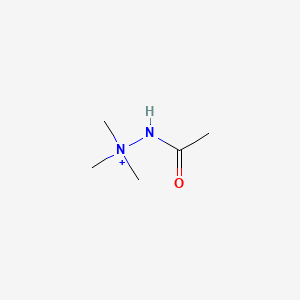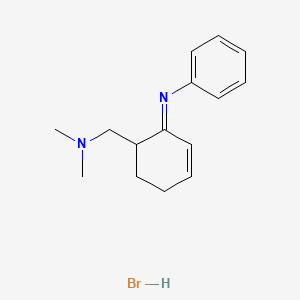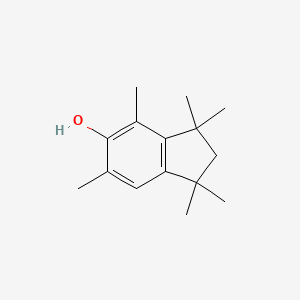
1,1,3,3,4,6-Hexamethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,4,6-Hexamethylindan-5-ol is a chemical compound with the molecular formula C15H22O. It is known for its unique structure, which includes multiple methyl groups attached to an indan backbone. This compound is often used in various industrial applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1,1,3,3,4,6-Hexamethylindan-5-ol typically involves several steps. One common method includes the alkylation of indan derivatives followed by oxidation to introduce the hydroxyl group at the 5-position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
1,1,3,3,4,6-Hexamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,4,6-Hexamethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances and other consumer products due to its distinctive odor profile.
Wirkmechanismus
The mechanism of action of 1,1,3,3,4,6-Hexamethylindan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their function and activity. The compound’s multiple methyl groups also contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,4,6-Hexamethylindan-5-ol can be compared with other similar compounds, such as:
Phantolide: Known for its use in fragrances, it shares a similar indan backbone but differs in the functional groups attached.
5-Acetyl-1,1,2,3,3,6-hexamethylindan: Another related compound with acetyl groups, used in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
57244-53-8 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1,1,3,3,4,6-hexamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C15H22O/c1-9-7-11-12(10(2)13(9)16)15(5,6)8-14(11,3)4/h7,16H,8H2,1-6H3 |
InChI-Schlüssel |
JNNVYXVBGLWKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)C)C(CC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


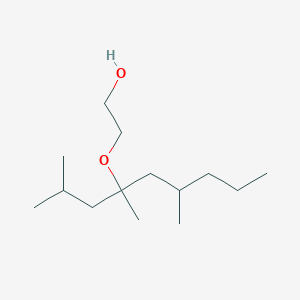
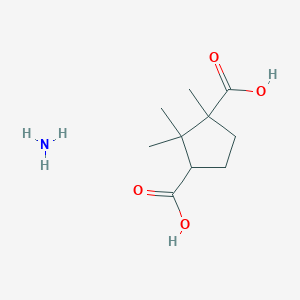
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
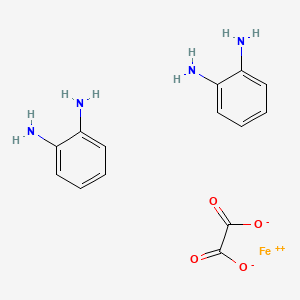
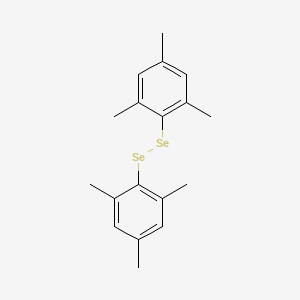
![Glycerol,[2-3h]](/img/structure/B13754889.png)
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
